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N4-acetylcytidine (ac4C) is a conserved RNA modification that has emerged as a critical

regulator of post-transcriptional gene expression.[1][2][3] This modification, catalyzed by the N-

acetyltransferase NAT10, is found in various RNA species, including messenger RNA (mRNA),

transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] In mRNA, ac4C has been shown to

enhance stability and promote translation efficiency, implicating it in a wide range of biological

processes and disease states, such as cancer and cardiovascular diseases.[4][5][6]

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq) is a powerful, antibody-based

technique coupled with high-throughput sequencing to map ac4C modifications across the

transcriptome.[1][2][3][7] This method enables researchers to identify the specific RNAs that

are acetylated, quantify the level of modification, and understand its functional consequences.

These application notes provide a comprehensive overview and detailed protocols for

performing acRIP-seq experiments.

Principle of acRIP-seq
The acRIP-seq workflow is based on the specific recognition and immunoprecipitation of ac4C-

containing RNA fragments using an anti-ac4C antibody.[4][7] The process begins with the

isolation of total RNA from cells or tissues, followed by fragmentation into smaller, manageable

pieces. These fragments are then incubated with an anti-ac4C antibody conjugated to magnetic

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b8117531?utm_src=pdf-interest
https://en.bio-protocol.org/en/bpdetail?id=3278&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854089/
https://pubmed.ncbi.nlm.nih.gov/33654795/
https://en.bio-protocol.org/en/bpdetail?id=3278&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854089/
https://www.cd-genomics.com/epigenetics/resource-ac4c-acrip-seq-principles-workflow.html
https://www.cd-genomics.com/epigenetics/resource-ac4c-acrip-seq-applications-discoveries.html
https://rna.cd-genomics.com/resource/explore-acrip-sequencing.html
https://en.bio-protocol.org/en/bpdetail?id=3278&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854089/
https://pubmed.ncbi.nlm.nih.gov/33654795/
https://www.cd-genomics.com/epigenetics/resource-ac4c-acrip-seq-workflow-data-analysis-epitranscriptome.html
https://www.cd-genomics.com/epigenetics/resource-ac4c-acrip-seq-principles-workflow.html
https://www.cd-genomics.com/epigenetics/resource-ac4c-acrip-seq-workflow-data-analysis-epitranscriptome.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


beads. After stringent washing to remove non-specifically bound RNA, the enriched, acetylated

RNA fragments are eluted and used to construct a cDNA library for high-throughput

sequencing. Bioinformatic analysis of the sequencing data allows for the identification of ac4C

peaks, revealing the precise locations of this modification on a transcriptome-wide scale.[7]

Applications in Research and Drug Development
Disease Mechanism and Biomarker Discovery: acRIP-seq has been instrumental in

elucidating the role of RNA acetylation in various diseases.[5] For example, it has been used

to identify acetylation-related biomarkers for early diagnosis and prognosis in cancer and to

understand the molecular mechanisms underlying neurodegenerative and cardiovascular

disorders.[5][6]

Therapeutic Target Identification: By revealing the genes and pathways regulated by ac4C,

acRIP-seq can uncover novel therapeutic targets.[7] For instance, targeting the NAT10

enzyme or the "reader" proteins that recognize ac4C could offer new strategies for

therapeutic intervention.

Understanding Gene Regulation: This technique provides valuable insights into the

fundamental mechanisms of post-transcriptional gene regulation, helping to unravel how

ac4C modifications influence mRNA stability, translation, and other aspects of RNA

metabolism.[1][2][4]

Experimental Workflow and Signaling Diagram
The experimental workflow for acRIP-seq involves several key steps, from sample preparation

to data analysis. The accompanying diagram illustrates this process. Additionally, a signaling

pathway diagram highlights the role of NAT10 in mediating ac4C modification and its

downstream functional consequences.
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acRIP-seq Experimental Workflow
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NAT10-mediated ac4C Signaling

Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing acRIP-seq. It is

recommended to perform at least two biological replicates for robust results.[8] An input control

(a fraction of the fragmented RNA set aside before immunoprecipitation) and a negative control
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(e.g., IgG immunoprecipitation or RNA from NAT10 knockout cells) should be included in every

experiment.[2][8]

Protocol 1: RNA Preparation and Fragmentation
This protocol describes the isolation and fragmentation of RNA, the starting material for acRIP-

seq. For mRNA-focused studies, poly(A) selection is recommended.[8]
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Step Parameter Value/Description

1. Total RNA Extraction Starting Material Cultured cells or tissues

Recommended Kit
TRIzol reagent or commercial

RNA purification kits

DNase Treatment
Recommended to remove

genomic DNA contamination

2. RNA Quality Control Method
Agarose gel electrophoresis or

Bioanalyzer

Integrity
High integrity with minimal

degradation is crucial

Quantification

Spectrophotometer (e.g.,

NanoDrop) or fluorometric

methods (e.g., Qubit)

3. Poly(A) RNA Purification

(Optional)
Starting Amount 1.8 mg of total RNA

Reagent Dynabeads® Oligo(dT)25

Elution Nuclease-free water

4. RNA Fragmentation Input Amount
Purified poly(A) RNA or total

RNA

Method

RNA fragmentation reagents

(e.g., NEBNext Magnesium

RNA Fragmentation Module)

Incubation 94°C for 5 minutes

Target Fragment Size 100-200 nucleotides

Stop Reaction
Add RNA Fragmentation Stop

Solution

Purification

Ethanol precipitation with a co-

precipitant like linear

acrylamide
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Protocol 2: Immunoprecipitation of Acetylated RNA
This protocol details the enrichment of ac4C-containing RNA fragments.
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Step Parameter Value/Description

1. Antibody-Bead Conjugation Beads

20 µl Protein G magnetic

Dynabeads (10 µl for IgG, 10

µl for acRIP)

Antibody
1 µg anti-ac4C antibody (rabbit

monoclonal)

Control 1 µg rabbit monoclonal IgG

Buffer 1x acRIP Buffer

Incubation
Rotate at 4°C for at least 1

hour

2. Immunoprecipitation Input RNA
Fragmented RNA from

Protocol 1

Spike-in Control (Optional)

In vitro transcribed acetylated

mRNA for assessing IP

efficiency

Incubation Rotate at 4°C overnight

3. Washing Wash Buffer

High-salt and low-salt wash

buffers to remove non-specific

binding

Number of Washes
Multiple washes with different

buffers

4. Elution Elution Buffer
Proteinase K digestion in a

suitable buffer

Incubation
37°C for 30 minutes with

shaking

RNA Purification

Acid-Phenol:Chloroform

extraction followed by ethanol

precipitation

Final RNA Resuspension 6 µl Nuclease-free water
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Expected Yield
At least 1 ng of precipitated

RNA

Protocol 3: Library Preparation and Sequencing
This protocol outlines the construction of a sequencing library from the enriched RNA.

Step Parameter Value/Description

1. Library Preparation Kit Recommended Kit

NEBNext® Ultra™ II

Directional RNA Library Prep

Kit for Illumina

2. Key Steps

First-strand cDNA synthesis,

Second-strand cDNA

synthesis, End repair, Adapter

ligation, PCR amplification

3. Quality Control Method
Bioanalyzer to check library

size and concentration

4. Sequencing Platform
Illumina sequencing platform

(e.g., NovaSeq, HiSeq)

Read Length
Paired-end, 2 x 125 bp is

common

Sequencing Depth

Dependent on the

transcriptome size and desired

resolution

Protocol 4: Bioinformatics Data Analysis
The analysis of acRIP-seq data is crucial for identifying and interpreting the results.
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Step Parameter Value/Description

1. Raw Data Preprocessing Tools
FastQC, Trim Galore, or

Cutadapt

Actions

Quality control, adapter

trimming, removal of low-

quality reads

2. Read Mapping Tools STAR or Bowtie2

Reference
Reference genome or

transcriptome

3. Peak Calling Tools MACS2 or RIPSeeker

Control
Input sample should be used

as the control for peak calling

Output
Bed file with coordinates of

enriched regions (peaks)

4. Peak Annotation and

Visualization
Tools

HOMER, MEME for motif

analysis; IGV or deepTools for

visualization

Analysis

Annotation of peaks to

genomic features (exons,

introns, UTRs), motif discovery

5. Differential Acetylation

Analysis
Comparison

Between different conditions or

cell types

Tools
Differential binding analysis

tools

6. Functional Enrichment

Analysis
Tools

DAVID, GO, KEGG pathway

analysis

Purpose

To identify biological processes

and pathways associated with

acetylated genes
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Concluding Remarks
acRIP-seq is a robust and valuable technique for the transcriptome-wide mapping of N4-

acetylcytidine. The provided protocols and application notes offer a comprehensive guide for

researchers to successfully implement this methodology. By carefully following these

procedures and incorporating appropriate controls, investigators can generate high-quality,

reproducible data to advance our understanding of the epitranscriptome and its role in health

and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

